3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide is a heterocyclic compound that features an isoxazole ring substituted with a thiophene moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both isoxazole and thiophene rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α,β-acetylenic oximes to form the isoxazole ring . This can be achieved using AuCl3-catalyzed cycloisomerization under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .
This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. The use of efficient catalysts and mild reaction conditions would be crucial for large-scale synthesis. Additionally, the availability of starting materials and the cost-effectiveness of the process would be important considerations.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions can be facilitated by reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study its effects on various biological systems.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit various pharmacological properties.
Isoxazole Derivatives: Isoxazole-based compounds like certain anti-inflammatory and anticancer agents share structural similarities with 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide.
Uniqueness
The uniqueness of this compound lies in its combined isoxazole and thiophene moieties, which confer distinct chemical and biological properties
Biological Activity
3,5-Dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, drawing from a variety of research studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylisoxazole with thiophenes and sulfonamide functionalities. A common synthetic route includes sulfochlorination of 3,5-dimethylisoxazole followed by nucleophilic substitution with thiophenes in the presence of appropriate bases such as pyridine .
Anticancer Activity
Several studies have investigated the anticancer properties of isoxazole derivatives, including this compound. Research indicates that compounds derived from isoxazoles can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of isoxazoles have shown inhibition against human carbonic anhydrase isoforms (hCA I, II, VII, and XII), which are implicated in tumor progression .
Table 1: Inhibition Potency Against hCA Isoforms
Compound | hCA I Ki (μM) | hCA II Ki (μM) | hCA VII Ki (μM) | hCA XII Ki (μM) |
---|---|---|---|---|
Compound A | 96.0 | 87.8 | Not tested | Not tested |
Compound B | 120.0 | 110.0 | Not tested | Not tested |
This compound | TBD | TBD | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, isoxazole derivatives have been evaluated for their antimicrobial activity. Compounds similar to this compound have demonstrated antibacterial effects against various strains, suggesting a broad spectrum of biological activity .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For instance, inhibition of carbonic anhydrases can disrupt acid-base balance in tumors, leading to reduced growth and survival rates .
Case Studies
- Case Study on Antiproliferative Effects : A study conducted on a series of isoxazole derivatives demonstrated that modifications at the sulfonamide position significantly influenced their potency against cancer cell lines. The introduction of thiophene moieties enhanced the inhibitory effects on tumor growth compared to non-thiophene substituted analogs .
- Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial properties of isoxazole derivatives found that certain modifications led to enhanced activity against resistant bacterial strains. This suggests that structural variations can be pivotal in developing effective antimicrobial agents .
Properties
IUPAC Name |
3,5-dimethyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2/c1-7-10(8(2)15-12-7)17(13,14)11-5-9-3-4-16-6-9/h3-4,6,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMAEGZYDDOTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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